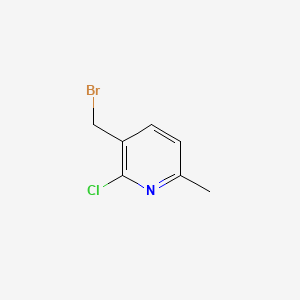

3-(broMoMethyl)-2-chloro-6-Methylpyridine

Description

Propriétés

IUPAC Name |

3-(bromomethyl)-2-chloro-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN/c1-5-2-3-6(4-8)7(9)10-5/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFCQIVZDVGTMIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(bromomethyl)-2-chloro-6-methylpyridine typically involves the bromination of 2-chloro-6-methylpyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the methyl group.

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity compounds suitable for further applications.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Bromomethyl)-2-chloro-6-methylpyridine undergoes various chemical reactions, including:

Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the bromine or chlorine atoms, resulting in different derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common methods.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl derivatives, while oxidation can produce carboxylic acids or aldehydes.

Applications De Recherche Scientifique

3-(Bromomethyl)-2-chloro-6-methylpyridine has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

Pharmaceuticals: The compound can be used to develop new drugs with potential therapeutic effects, particularly in the treatment of infections and inflammatory diseases.

Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to introduce functional groups that enhance material properties.

Mécanisme D'action

The mechanism of action of 3-(bromomethyl)-2-chloro-6-methylpyridine involves its interaction with specific molecular targets, depending on its application. For instance, in pharmaceuticals, the compound may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites in biological molecules.

Comparaison Avec Des Composés Similaires

Chemical Structure :

- IUPAC Name : 3-(Bromomethyl)-2-chloro-6-methylpyridine

- CAS No.: 2344679-29-2

- Molecular Formula : C₇H₇BrClN

- Molecular Weight : 220.49 g/mol

- Key Substituents :

- Position 2 : Chlorine (-Cl)

- Position 3 : Bromomethyl (-CH₂Br)

- Position 6 : Methyl (-CH₃)

This compound is a halogenated pyridine derivative with a bromomethyl group, which is highly reactive in alkylation reactions. Its structural features make it valuable in pharmaceutical and agrochemical synthesis, particularly as an intermediate for coupling or functionalization .

Comparison with Structural Analogs

Halogenated Pyridines with Varied Substituents

Impact of Substituents :

- Electron-Withdrawing Groups (Cl, Br) : Increase electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution.

- Bromomethyl (-CH₂Br) : Acts as a versatile alkylating agent, unlike simple bromine or methyl groups .

- Trifluoromethyl (-CF₃) : Introduces steric bulk and electron-withdrawing effects, reducing reactivity in SN2 reactions compared to bromomethyl .

Pyridines with Amino or Methoxy Groups

Functional Group Influence :

Pyridines with Similar Halogenation Patterns

Activité Biologique

3-(BromoMethyl)-2-chloro-6-methylpyridine, a pyridine derivative, has garnered interest in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C₆H₅BrClN

- CAS Number : 1227574-84-6

The presence of bromine and chlorine atoms in the structure suggests potential reactivity and biological activity, particularly in enzyme inhibition and interaction with biological macromolecules.

Mode of Action

The compound is known to participate in Suzuki–Miyaura coupling , a reaction that forms carbon-carbon bonds, which is significant for synthesizing biologically active compounds. This mechanism is crucial in developing pharmaceuticals where such linkages are essential for activity.

Biochemical Pathways

Research indicates that this compound may influence various biochemical pathways. It interacts with enzymes and proteins involved in cellular processes, potentially leading to alterations in metabolic pathways that are critical for cell proliferation and survival.

Antimicrobial Properties

Studies have shown that compounds similar to this compound exhibit antimicrobial activity against a range of pathogens. For instance, certain pyridine derivatives have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating significant antibacterial potential .

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 62.5 |

| Escherichia coli | 78.12 |

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies. Notably, it has shown promising results against cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), with IC50 values indicating moderate cytotoxicity .

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial properties of several pyridine derivatives, including this compound, against MRSA strains. The results indicated significant inhibition at micromolar concentrations, highlighting its potential as a lead compound for antibiotic development .

- Anticancer Properties : Research focusing on the cytotoxic effects of this compound on human cancer cell lines revealed that it could induce apoptosis and inhibit cell proliferation, suggesting a mechanism involving the disruption of cellular signaling pathways critical for cancer growth .

Q & A

Basic Question: What are the established synthetic routes for 3-(bromomethyl)-2-chloro-6-methylpyridine, and how do reaction conditions influence yield and purity?

Methodological Answer:

The compound is synthesized via bromination of 2-chloro-6-methylpyridine using bromotrimethylsilane (TMSBr) under reflux conditions. Evidence suggests that the reaction temperature (typically 80–100°C) and solvent polarity significantly impact yield . For example, non-polar solvents like dichloromethane may reduce side reactions (e.g., ring bromination) compared to polar aprotic solvents. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity, with yields ranging from 60–75% depending on stoichiometric control of TMSBr .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.